Cas no 89805-66-3 (Ethanone, 1-(4-methoxyphenyl)-2-[(2-phenylethyl)thio]-)

Ethanone, 1-(4-methoxyphenyl)-2-[(2-phenylethyl)thio]- structure
89805-66-3 structure
Product Name:Ethanone, 1-(4-methoxyphenyl)-2-[(2-phenylethyl)thio]-
CAS No:89805-66-3
MF:C17H18O2S
MW:286.388623714447
CID:588805
PubChem ID:13212779
Update Time:2025-04-19

Ethanone, 1-(4-methoxyphenyl)-2-[(2-phenylethyl)thio]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-(4-methoxyphenyl)-2-[(2-phenylethyl)thio]-
    • 1-(4-methoxyphenyl)-2-(2-phenylethylsulfanyl)ethanone
    • 1-(4-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]ethan-1-one
    • 89805-66-3
    • DTXSID20528392
    • Inchi: 1S/C17H18O2S/c1-19-16-9-7-15(8-10-16)17(18)13-20-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3
    • InChI Key: MWEZGFZKYFTQCD-UHFFFAOYSA-N
    • SMILES: S(CC(C1C=CC(=CC=1)OC)=O)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 286.10275099g/mol
  • Monoisotopic Mass: 286.10275099g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 51.6Ų
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